molecular formula C13H14N4O2 B14810594 N~2~-1,3-benzodioxol-5-yl-N~4~,6-dimethylpyrimidine-2,4-diamine

N~2~-1,3-benzodioxol-5-yl-N~4~,6-dimethylpyrimidine-2,4-diamine

Cat. No.: B14810594
M. Wt: 258.28 g/mol
InChI Key: SSPHSMUNOMQFEC-UHFFFAOYSA-N
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Description

N²-1,3-Benzodioxol-5-yl-N⁴,6-dimethylpyrimidine-2,4-diamine is a pyrimidine derivative featuring a 1,3-benzodioxole substituent at the N² position and methyl groups at the N⁴ and C6 positions. The methyl groups at N⁴ and C6 may influence steric accessibility and metabolic stability.

Properties

Molecular Formula

C13H14N4O2

Molecular Weight

258.28 g/mol

IUPAC Name

2-N-(1,3-benzodioxol-5-yl)-4-N,6-dimethylpyrimidine-2,4-diamine

InChI

InChI=1S/C13H14N4O2/c1-8-5-12(14-2)17-13(15-8)16-9-3-4-10-11(6-9)19-7-18-10/h3-6H,7H2,1-2H3,(H2,14,15,16,17)

InChI Key

SSPHSMUNOMQFEC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NC2=CC3=C(C=C2)OCO3)NC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-1,3-benzodioxol-5-yl-N~4~,6-dimethylpyrimidine-2,4-diamine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

N~2~-1,3-benzodioxol-5-yl-N~4~,6-dimethylpyrimidine-2,4-diamine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce various functional groups onto the pyrimidine ring.

Scientific Research Applications

N~2~-1,3-benzodioxol-5-yl-N~4~,6-dimethylpyrimidine-2,4-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N2-1,3-benzodioxol-5-yl-N~4~,6-dimethylpyrimidine-2,4-diamine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs and their biological relevance are summarized below:

Compound Name Substituents (Positions) Target/Activity Key Features
N²-1,3-Benzodioxol-5-yl-N⁴,6-dimethylpyrimidine-2,4-diamine (Target) 1,3-Benzodioxol-5-yl (N²), CH₃ (N⁴, C6) Potential EHMT2 inhibitor (inferred) Electron-rich benzodioxole may enhance binding; methyl groups improve stability
2-N-[4-Methoxy-3-(5-methoxy-3H-indol-2-yl)phenyl]-4-N,6-dimethylpyrimidine-2,4-diamine (TP2) Indole-phenyl (N²), CH₃ (N⁴, C6) EHMT2 inhibitor (IC₅₀ ~50 nM) Bulky indole-phenyl substituent improves binding but may reduce permeability
N-(4-Methoxy-3-methylphenyl)-4,6-diphenylpyrimidin-2-amine (TP1) Phenyl (C4, C6), methoxy-phenyl (N²) EHMT2 inhibitor (IC₅₀ ~30 nM) Dual phenyl groups enhance hydrophobic interactions; better MDS stability vs. TP2
N⁴-Cyclopropyl-5-iodopyrimidine-2,4-diamine Cyclopropyl (N⁴), I (C5) Unknown Halogen substitution may increase steric hindrance; cyclopropyl improves metabolic stability

Key Observations :

  • Electron-Rich Substituents : The 1,3-benzodioxole group in the target compound may offer stronger hydrogen bonding or π-π interactions compared to TP2’s indole-phenyl group, which relies on bulkier aromatic stacking .
  • Permeability : TP2 and similar analogs suffer from poor membrane permeability due to bulky substituents ; the target compound’s benzodioxole group (smaller than indole-phenyl) might partially mitigate this issue.

Computational and Experimental Data

Docking Scores and Molecular Dynamics (MDS)
  • TP1 : Docking score = -10.5 kcal/mol; stable in 100-ns MDS with minimal RMSD fluctuations .
  • TP2 : Docking score = -9.2 kcal/mol; moderate stability in MDS, with occasional ligand dissociation .
  • Target Compound : Predicted docking score (inferred from structural similarity): ~-9.8 kcal/mol (estimated between TP1 and TP2). The benzodioxole group’s oxygen atoms may form additional hydrogen bonds with EHMT2’s SAM-binding pocket .

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